molecular formula C18H14N2O4 B11083026 (4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11083026
M. Wt: 322.3 g/mol
InChI Key: LPFKUTDTKRARLC-XNTDXEJSSA-N
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Description

(4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a benzylidene group, a nitrophenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,5-dimethylbenzaldehyde with 2-nitrophenylglycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or halides in the presence of a suitable catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Oxazole derivatives with varying degrees of oxidation.

    Reduction: Reduced oxazolone derivatives with different functional groups.

    Substitution: Substituted oxazolone derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

(4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. Additionally, the compound may interact with signaling pathways such as the PI3K/Akt or MAPK pathways, leading to the induction of apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

(4E)-4-[(2,5-dimethylphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14N2O4/c1-11-7-8-12(2)13(9-11)10-15-18(21)24-17(19-15)14-5-3-4-6-16(14)20(22)23/h3-10H,1-2H3/b15-10+

InChI Key

LPFKUTDTKRARLC-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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